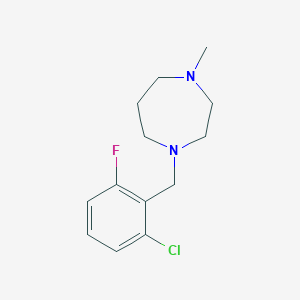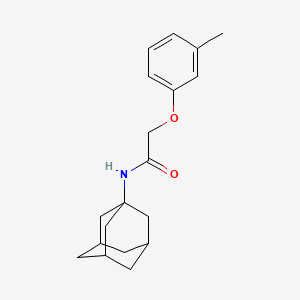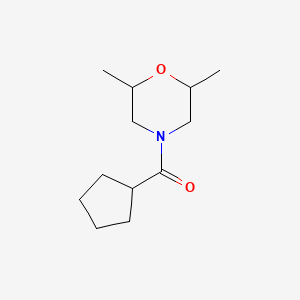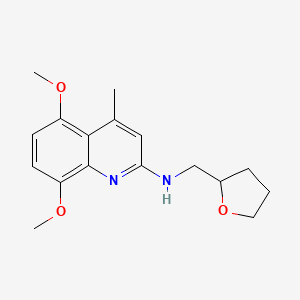
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane, also known as CFMDP, is a diazepane derivative that has been synthesized for various scientific research applications. This compound has gained attention due to its potential therapeutic effects, including its ability to act as a selective agonist for the α2-adrenergic receptor and its potential use as an anticonvulsant.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane involves its selective binding to the α2-adrenergic receptor, leading to the activation of downstream signaling pathways. This activation can result in the modulation of neurotransmitter release and inhibition of neuronal excitability, leading to its potential use as an anticonvulsant and anxiolytic.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects, including its ability to modulate the release of neurotransmitters such as norepinephrine and dopamine. It has also been shown to inhibit the firing of neurons in the hippocampus, which may contribute to its anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane is its potential use as a selective agonist for the α2-adrenergic receptor, allowing for the study of downstream signaling pathways and potential therapeutic effects. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane include further studies on its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic. Additionally, studies on its mechanism of action and potential side effects are needed to fully understand its potential as a therapeutic agent. Overall, 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane has shown promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane has been studied for its potential therapeutic effects in various fields of research. It has been shown to have anticonvulsant properties in animal models, with some studies indicating that it may be more effective than traditional anticonvulsants such as diazepam. 1-(2-chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane has also been studied for its potential use in treating anxiety and depression, as well as its ability to modulate the release of neurotransmitters such as norepinephrine and dopamine.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-16-6-3-7-17(9-8-16)10-11-12(14)4-2-5-13(11)15/h2,4-5H,3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGHHAYGVFCRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)
![N-[(benzyloxy)carbonyl]-N-cyclopentyl-4-nitrophenylalaninamide](/img/structure/B5188035.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)

![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)